molecular formula C21H23N3O5 B6490973 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 891112-34-8

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6490973
CAS No.: 891112-34-8
M. Wt: 397.4 g/mol
InChI Key: MEQTVTCOOSIWCK-UHFFFAOYSA-N
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Description

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is a structurally complex molecule featuring a benzodioxin moiety, a pyrrolidinone ring, and a urea functional group substituted with a 4-methoxyphenylmethyl group.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-27-17-5-2-14(3-6-17)12-22-21(26)23-15-10-20(25)24(13-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15H,8-10,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQTVTCOOSIWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on the target compound in the provided evidence, this comparison is based on structural analogs and synthetic methodologies:

Structural Analogues

Compound Name Key Structural Features Potential Applications Synthesis Highlights
4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3-yl)benzoic acid Pyrimido-pyrimidinone core, benzoic acid substituent Kinase inhibition, anticancer agents Pd-catalyzed coupling (Xphos, Pd₂(dba)₃)
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Nucleoside analog, thioether, silyl-protected Antiviral/prodrug development Phosphoramidite chemistry
Target Compound Benzodioxin, pyrrolidinone, urea substituent Hypothetical: CNS or anti-inflammatory agents Likely involves Pd catalysis or SNAr reactions

Key Observations:

  • Synthetic Complexity : The target compound shares synthetic challenges with and compounds, such as the need for regioselective coupling (Pd catalysts in ) and protecting-group strategies (e.g., silyl groups in ) .
  • Pharmacophore Potential: The benzodioxin moiety (electron-rich aromatic system) could confer metabolic stability compared to the pyridine in or the labile thioether in .

Analytical Techniques

Structural elucidation of the target compound would likely employ X-ray crystallography using SHELX software (as in ), particularly for resolving its stereochemistry and confirming the urea linkage . This contrasts with ’s compound, which requires advanced NMR for phosphoramidite characterization.

Research Findings and Limitations

  • Gaps in Evidence: No direct data on the target compound’s bioactivity, solubility, or stability were found. Comparisons remain speculative.
  • Hypothetical Advantages : The urea group may offer superior binding entropy over carboxylic acid () or phosphoramidite () functionalities in drug-receptor interactions.
  • Synthetic Recommendations : Future work should explore Pd-catalyzed Buchwald-Hartwig amination for urea formation, as suggested by ’s methodology .

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